N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
The exploration of structure-activity relationships (SAR) in medicinal chemistry has been significantly advanced through the study of various heterocyclic compounds, including thiazolo[4,5-d]pyridazin derivatives. For instance, research into the SAR of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has identified potent and efficacious inhibitors. These studies highlight the importance of the thiazolo[4,5-d]pyridazin core for metabolic stability and in vivo efficacy, offering insights into the design of new therapeutic agents (Stec et al., 2011).
Anti-inflammatory Applications
Novel derivatives of N-(3-chloro-4-fluorophenyl) compounds have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the understanding of how structural modifications impact biological activity and offer potential pathways for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Src Kinase Inhibition and Anticancer Activity
Research into N-benzyl-substituted acetamide derivatives, including thiazolo[4,5-d]pyridazin compounds, has demonstrated significant Src kinase inhibitory and anticancer activities. These findings underline the potential of these compounds in cancer therapy, specifically in targeting the Src kinase pathway (Fallah-Tafti et al., 2011).
Antioxidant Activity
The synthesis of amidomethane sulfonyl-linked bis heterocycles, including thiazolo[4,5-d]pyridazin derivatives, has shown promising antioxidant activities. These studies contribute to the search for novel antioxidants, which are crucial for managing oxidative stress-related diseases (Talapuru et al., 2014).
Anticancer Studies
The development of fluoro-substituted compounds with anti-lung cancer activity, including those based on the thiazolo[4,5-d]pyridazin scaffold, has provided valuable insights into the design of new chemotherapeutic agents. These compounds demonstrate the potential for low concentration efficacy against various cancer cell lines, highlighting the critical role of fluorine substitution in enhancing antitumor activity (Hammam et al., 2005).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-12-7-9-14(10-8-12)18-20-19(23-13(2)29-20)21(28)26(25-18)11-17(27)24-16-6-4-3-5-15(16)22/h3-10H,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZDBLUQPXKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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